molecular formula C13H19Cl3N2O2 B13730381 2-(Diethylamino)ethyl 3,5-dichlorocarbanilate hydrochloride CAS No. 20228-93-7

2-(Diethylamino)ethyl 3,5-dichlorocarbanilate hydrochloride

Cat. No.: B13730381
CAS No.: 20228-93-7
M. Wt: 341.7 g/mol
InChI Key: FFOORRPYKMUSQJ-UHFFFAOYSA-N
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Description

2-(Diethylamino)ethyl 3,5-dichlorocarbanilate hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a diethylaminoethyl group and a dichlorocarbanilate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)ethyl 3,5-dichlorocarbanilate hydrochloride typically involves the reaction of 3,5-dichlorophenyl isocyanate with 2-(diethylamino)ethanol in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of raw materials, precise control of reaction parameters, and rigorous quality control measures to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)ethyl 3,5-dichlorocarbanilate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(Diethylamino)ethyl 3,5-dichlorocarbanilate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.

    Biology: The compound is employed in biochemical assays and as a tool for studying enzyme mechanisms and protein interactions.

    Medicine: It has potential therapeutic applications, including as an active ingredient in pharmaceutical formulations.

    Industry: The compound is used in the manufacture of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)ethyl 3,5-dichlorocarbanilate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride
  • 2-[(3,5-Dichlorophenyl)carbamoyloxy]ethyl-diethylazanium chloride

Uniqueness

2-(Diethylamino)ethyl 3,5-dichlorocarbanilate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and efficacy in various applications, making it a valuable tool in scientific research and industrial processes.

Properties

CAS No.

20228-93-7

Molecular Formula

C13H19Cl3N2O2

Molecular Weight

341.7 g/mol

IUPAC Name

2-[(3,5-dichlorophenyl)carbamoyloxy]ethyl-diethylazanium;chloride

InChI

InChI=1S/C13H18Cl2N2O2.ClH/c1-3-17(4-2)5-6-19-13(18)16-12-8-10(14)7-11(15)9-12;/h7-9H,3-6H2,1-2H3,(H,16,18);1H

InChI Key

FFOORRPYKMUSQJ-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCOC(=O)NC1=CC(=CC(=C1)Cl)Cl.[Cl-]

Origin of Product

United States

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